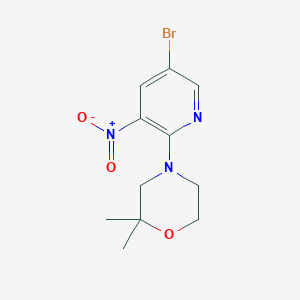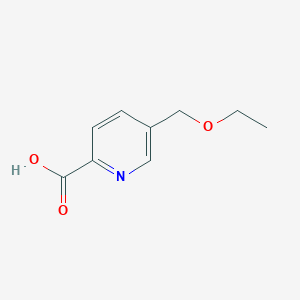![molecular formula C9H12NO5P B8711032 [[n-(Benzyloxycarbonyl)amino]methyl]phosphate](/img/structure/B8711032.png)
[[n-(Benzyloxycarbonyl)amino]methyl]phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(BENZYLOXYCARBONYLAMINO)METHYLPHOSPHONIC ACID is an organophosphorus compound that has garnered significant interest in the fields of chemistry and biochemistry This compound is characterized by the presence of a benzyloxycarbonylamino group attached to a methylphosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (BENZYLOXYCARBONYLAMINO)METHYLPHOSPHONIC ACID typically involves the Oleksyszyn reaction, which is a three-component reaction of triaryl phosphites with aldehydes and benzyl carbamates . This reaction is carried out in acetic acid as the solvent, and the mixture is stirred at room temperature. The reaction conditions are mild, making it a convenient method for synthesizing this compound.
Industrial Production Methods: While specific industrial production methods for (BENZYLOXYCARBONYLAMINO)METHYLPHOSPHONIC ACID are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (BENZYLOXYCARBONYLAMINO)METHYLPHOSPHONIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding phosphonic acid and benzyl alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed:
Substitution Reactions: The major products are substituted (BENZYLOXYCARBONYLAMINO)METHYLPHOSPHONIC ACID derivatives.
Hydrolysis: The major products are methylphosphonic acid and benzyl alcohol.
Scientific Research Applications
(BENZYLOXYCARBONYLAMINO)METHYLPHOSPHONIC ACID has several scientific research applications, including:
Enzyme Inhibition: It is used as an inhibitor of serine proteases, where it acts by phosphonylating the active site of the enzyme.
Fluorescent Probes: The compound can be modified to include fluorescent groups, making it useful for studying enzyme activity and localization in biological systems.
Diagnostic Tools: Its derivatives are used in the development of diagnostic tools for profiling proteolytic secretomes.
Mechanism of Action
The mechanism of action of (BENZYLOXYCARBONYLAMINO)METHYLPHOSPHONIC ACID involves the phosphonylation of the active site of serine proteases. This process inhibits the enzyme’s activity by forming a covalent bond with the serine residue in the active site, thereby blocking substrate access . The molecular targets include enzymes with serine in their active sites, such as proteinases and phosphatases.
Comparison with Similar Compounds
Aminomethylphosphonic Acid: Similar in structure but lacks the benzyloxycarbonylamino group.
Methylphosphinic Acid: A simpler phosphinic acid with a methyl group attached to the phosphorus atom.
Uniqueness: (BENZYLOXYCARBONYLAMINO)METHYLPHOSPHONIC ACID is unique due to its combination of a benzyloxycarbonylamino group and a methylphosphonic acid moiety. This structure allows it to act as a versatile inhibitor and fluorescent probe, making it valuable in both biochemical research and diagnostic applications.
Properties
Molecular Formula |
C9H12NO5P |
|---|---|
Molecular Weight |
245.17 g/mol |
IUPAC Name |
phenylmethoxycarbonylaminomethylphosphonic acid |
InChI |
InChI=1S/C9H12NO5P/c11-9(10-7-16(12,13)14)15-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)(H2,12,13,14) |
InChI Key |
WUNKRZNFNIYEPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[b]thiophen-2-yl-benzaldehyde](/img/structure/B8710959.png)
![1,7-dichloro-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B8710976.png)
![Ethyl 4-[2-(methanesulfonyl)ethoxy]benzoate](/img/structure/B8710978.png)






![5-Chloro-6-iodo-1H-benzo[d]imidazole](/img/structure/B8711038.png)
![5-[2-(piperazin-1-yl)ethyl]-2-benzofuran-1(3H)-one](/img/structure/B8711041.png)

